molecular formula C10H12FNO2 B1340122 (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid CAS No. 130855-56-0

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B1340122
CAS No.: 130855-56-0
M. Wt: 197.21 g/mol
InChI Key: FQZGACCJFXQSCQ-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a chiral amino acid derivative with a fluorinated aromatic ring

Scientific Research Applications

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

As with any chemical compound, handling “(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and avoid inhalation, ingestion, or skin contact .

Future Directions

The study of novel amino acid derivatives like “(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid” could potentially lead to the discovery of new bioactive compounds. Future research could explore its synthesis, properties, and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, often involving multiple steps of purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the aromatic ring can enhance binding affinity and selectivity, influencing the compound’s biological activity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: Similar in structure but lacks the amino and methyl groups.

    3-Fluorophenylboronic acid: Contains a boronic acid group instead of the amino and carboxylic acid groups.

    3-Fluorophenylpropionic acid: Similar but with a different carbon chain length.

Uniqueness

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is unique due to its chiral center and the presence of both an amino group and a fluorinated aromatic ring. This combination of features makes it particularly valuable in medicinal chemistry for the development of enantiomerically pure drugs with specific biological activities.

Properties

IUPAC Name

(2S)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZGACCJFXQSCQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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